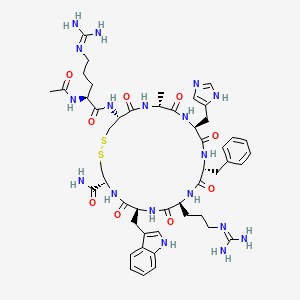
PTC596
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PTC596 is an orally active inhibitor of the polycomb ring finger oncogene BMI1 (B-cell-specific Moloney murine leukemia virus integration site 1), with potential antineoplastic activity. PTC596 targets BMI1 expressed by both tumor cells and cancer stem cells (CSCs), and induces hyper-phosphorylation of BMI1, leading to its degradation. This inhibits BMI1-mediated signal transduction pathways and results in a reduction of proliferation of BMI1-expressing tumor cells. BMI1, a key protein in the polycomb repressive complex 1 (PRC1), is overexpressed in certain tumor cell types, and plays a key role in CSC survival, proliferation and resistance to chemotherapeutics; its expression is associated with increased tumor aggressiveness and a poor prognosis.
Applications De Recherche Scientifique
PTC596 and Acute Myeloid Leukemia (AML)
PTC596 has been identified as a novel BMI-1 inhibitor showing promise in the treatment of acute myeloid leukemia (AML). It's particularly effective in targeting leukemia stem cells responsible for chemotherapy resistance and disease relapse. Notably, PTC596 triggers mitochondrial apoptosis in AML cells irrespective of p53 status, making it a potential therapeutic option for high-risk relapse patients with p53 mutations. Moreover, PTC596 has demonstrated in vivo efficacy in mouse xenograft models, reducing leukemia cell growth while sparing normal hematopoietic cells. This suggests a favorable therapeutic window and warrants further clinical trials, especially for refractory or relapsed AML patients with complex karyotypes or therapy-related AML (Nishida et al., 2017).
PTC596 as a Cancer Stem Cell (CSC) Inhibitor
PTC596 has been reported to reduce levels of BMI1, a protein essential for the survival of cancer stem cells (CSCs). Preclinical models have shown that PTC596 reduces CSC numbers and slows tumor xenograft growth rates in rodents. Early-phase clinical trials have been focused on assessing the safety, dose-limiting toxicities, maximum tolerated dose, pharmacokinetics, and preliminary efficacy of PTC596. The drug has been administered orally in patients with advanced solid tumors, indicating its potential as a CSC-targeting agent in cancer therapy (Infante et al., 2017).
PTC596's Mechanism of Action in Tumor Stem Cell Depletion
Research into the mechanism of action of PTC596 has revealed that it induces Bmi1 hyper-phosphorylation through the activation of Cdk1/2, resulting in the depletion of tumor stem cells. PTC596's efficacy has been observed across various tumor models, including glioblastoma, fibrosarcoma, and leukemia, among others. The drug's ability to selectively reduce functional BMI1 protein levels and affect polycomb repressive complex 1 (PRC1) activity has been highlighted, providing insights into its potential therapeutic applications in oncology (Kim et al., 2014).
PTC596 in Preclinical and Early Clinical Development
PTC596 has been characterized as a novel small-molecule tubulin-binding agent with unique properties. Unlike other agents in its class, PTC596 can be orally administered and is not a substrate for P-glycoprotein. Its binding to the colchicine site of tubulin, anticancer activity spectrum, and pharmacokinetic-pharmacodynamic relationship have been studied extensively. Promising results in preclinical mouse models of leiomyosarcomas and glioblastoma have led to its progression into early clinical development. PTC596 is being tested in combination with other therapies in clinical trials for various cancer types, highlighting its potential as a versatile therapeutic agent (Jernigan et al., 2021).
PTC596 in Pancreatic Ductal Adenocarcinoma (PDA)
PTC596's potential has also been explored in pancreatic ductal adenocarcinoma (PDA), a cancer known for its chemoresistance. The drug's pharmacologic properties, notably its long circulating half-life and lack of P-glycoprotein substrate activity, enable it to overcome drug delivery barriers characteristic of PDA. PTC596's ability to synergize with standard clinical regimens, improving efficacy in chemoresistant PDA models, makes it a candidate for further development in combination with chemotherapy for PDA treatment (Eberle-Singh et al., 2019).
Propriétés
Nom du produit |
PTC596 |
|---|---|
Nom IUPAC |
Unknown |
SMILES |
Unknown |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
PTC596; PTC-596; PTC 596. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[2-fluoro-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl]urea](/img/structure/B1193488.png)
![6-N-[(3S)-selenolan-3-yl]-2-N-(4-selenomorpholin-4-ylphenyl)-7H-purine-2,6-diamine](/img/structure/B1193492.png)
![(2S)-2-[3-[3-(trifluoromethyl)-4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide](/img/structure/B1193493.png)
![2-(8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)-7-(4-methylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1193503.png)

